molecular formula C14H12O6S B8298816 2-Methoxy-5-phenoxysulfonylbenzoic acid

2-Methoxy-5-phenoxysulfonylbenzoic acid

Cat. No.: B8298816
M. Wt: 308.31 g/mol
InChI Key: BBESMGHRFHNMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-phenoxysulfonylbenzoic acid is a benzoic acid derivative supplied for research purposes. This compound features a methoxy group and a phenoxysulfonyl moiety on its aromatic ring, a structural motif found in reagents used in automated and solid-phase synthesis platforms . Compounds with sulfonamide and sulfonyl groups are of significant interest in the development of novel synthetic methods, particularly in the field of peptide synthesis . Researchers utilize such high-purity building blocks to create advanced peptide architectures, including those with post-translational modifications, or as precursors for more complex molecules . The structural elements of this compound suggest its potential value in medicinal chemistry and chemical biology research for the construction of protease inhibitors, receptor ligands, or other bioactive molecules. It is presented as a reliable tool for scientists working in automated synthesis environments, where reproducible quality and precise chemical structure are paramount . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12O6S

Molecular Weight

308.31 g/mol

IUPAC Name

2-methoxy-5-phenoxysulfonylbenzoic acid

InChI

InChI=1S/C14H12O6S/c1-19-13-8-7-11(9-12(13)14(15)16)21(17,18)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)

InChI Key

BBESMGHRFHNMTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Methoxy-5-sulfamoylbenzoic acid 22117-85-7 –SO₂NH₂ (5), –OCH₃ (2) C₈H₉NO₅S 231.23 Intermediate for antipsychotics (e.g., Sulpiride)
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 –SO₂CH₃ (5), –OCH₃ (2) C₉H₁₀O₅S 230.24 Pharmaceutical intermediate
Methyl 2-methoxy-5-sulfamoylbenzoate 33045-52-2 –SO₂NH₂ (5), –OCH₃ (2), –COOCH₃ C₉H₁₁NO₅S 245.25 Sulpiride impurity profiling
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 –NH₂ (4), –F (2), –OCH₃ (5) C₈H₈FNO₃ 199.16 Medicinal chemistry research
2-Amino-5-methoxybenzoic acid 6705-03-9 –NH₂ (2), –OCH₃ (5) C₈H₉NO₃ 167.16 Synthesis of bioactive molecules

Key Observations :

  • Sulfonyl vs. Sulfamoyl Groups : The –SO₂CH₃ group in 2-Methoxy-5-(methylsulfonyl)benzoic acid enhances lipophilicity compared to the –SO₂NH₂ group in 2-Methoxy-5-sulfamoylbenzoic acid, influencing membrane permeability in drug candidates .
  • Ester Derivatives : Methyl esterification (e.g., Methyl 2-methoxy-5-sulfamoylbenzoate) reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acids), improving oral bioavailability .
  • Electron-Withdrawing Substituents: Fluorine and chlorine atoms (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) increase electronegativity, altering electronic distribution and enhancing binding to target proteins .

Pharmacological and Industrial Relevance

  • 2-Methoxy-5-sulfamoylbenzoic acid : A key intermediate in Sulpiride synthesis, a dopamine D2 antagonist used for schizophrenia and gastroparesis. Impurities like its methyl ester (CAS 33045-52-2) are monitored for quality control .
  • 2-Methoxy-5-(methylsulfonyl)benzoic acid : Employed in COX-2 inhibitor development due to its sulfone group’s affinity for enzyme active sites .
  • 4-Amino-2-fluoro-5-methoxybenzoic acid: Investigated for antitumor activity, with fluorine enhancing metabolic stability in vivo .

Preparation Methods

Etherification and Sulfonation: Core Reaction Steps

The introduction of methoxy and sulfonyl groups onto a benzoic acid framework typically begins with etherification followed by sulfonation. In Patent CN1884259A , methyl salicylate undergoes etherification with dimethyl sulfate in toluene under basic conditions (NaOH) to yield methyl 2-methoxybenzoate. This step achieves a 78.5% yield under reflux conditions (111–112°C for 8 hours). Subsequent sulfonation using chlorosulfonic acid at 40–50°C introduces a chlorosulfonyl group at the para position relative to the methoxy group, forming methyl 2-methoxy-5-chlorosulfonylbenzoate.

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
EtherificationDimethyl sulfate, NaOH, toluene111–112°C8 h78.5%
SulfonationChlorosulfonic acid, thionyl chloride40–50°C8–12 h70% (total)

Comparative Analysis of Sulfonylation Strategies

Direct Sulfonation vs. Multi-Step Functionalization

Patent CN105439915A demonstrates an alternative approach for synthesizing sulfamoyl analogs using sodium aminosulfinate and copper catalysts. While this method achieves high yields (94.5–96.55%), adapting it for phenoxysulfonyl groups would require substituting sodium aminosulfinate with phenol derivatives.

Catalyst and Solvent Impact:

ParameterCN105439915A (Sulfamoyl)Proposed (Phenoxysulfonyl)
CatalystCuBr (0.0125–0.025 mol)Base (NaOH/KOH)
SolventTetrahydrofuran (THF)Polar aprotic (DMF, DMSO)
Temperature45–60°C60–80°C
YieldUp to 96.55%Theoretical: 70–85% (estimated)

Regioselectivity and Byproduct Formation

The methoxy group’s ortho/para-directing nature ensures sulfonation occurs predominantly at the 5th position. However, competing reactions, such as disulfonation or incomplete substitution, may reduce yields. Patent CN1884259A addresses this by maintaining strict temperature control (5°C during workup) to minimize byproducts.

Challenges in Process Optimization

Steric and Electronic Effects

The phenoxy group’s bulkiness may hinder nucleophilic attack on the sulfonyl chloride intermediate. Elevated temperatures (80–100°C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) could mitigate this.

Purification and Yield Maximization

Crystallization from methanol, as described in CN1884259A , effectively purifies the final product. However, phenoxysulfonyl derivatives may require alternative solvents (e.g., ethyl acetate/hexane) due to differing solubility profiles.

Q & A

Q. How do structural modifications at the methoxy position influence solubility and bioavailability?

  • Methodological Answer : Introduce substituents (e.g., fluorine at position 3) via Suzuki coupling to study steric/electronic effects. LogD measurements (octanol/water partition) and Caco-2 cell permeability assays link structural changes to absorption. Molecular dynamics simulations predict solvation free energy differences .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Reproduce experiments under identical conditions (solvent grade, temperature). Use dynamic light scattering (DLS) to detect aggregation. Solubility parameters (Hansen solubility parameters) are calculated to rationalize discrepancies. Compare results with structurally analogous compounds (e.g., methylsulfonyl vs. phenoxysulfonyl derivatives) .

Q. Why do catalytic yields vary widely in synthetic protocols?

  • Methodological Answer : Screen catalysts (e.g., Pd/C vs. Raney Ni) under inert atmospheres to exclude oxidation. Kinetic studies (e.g., reaction profiling via GC-MS) identify rate-limiting steps. Trace metal analysis (ICP-MS) detects catalyst poisoning. Optimize ligand design (e.g., bidentate phosphines) to enhance turnover .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.